molecular formula C11H12BrNO B6211133 N-(4-bromophenyl)-N-methylcyclopropanecarboxamide CAS No. 2325305-73-3

N-(4-bromophenyl)-N-methylcyclopropanecarboxamide

Cat. No. B6211133
CAS RN: 2325305-73-3
M. Wt: 254.1
InChI Key:
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Description

The compound “N-(4-bromophenyl)-N-methylcyclopropanecarboxamide” is a brominated derivative of an amide. Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom . The bromophenyl group indicates the presence of a phenyl ring with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was confirmed by physicochemical properties and spectroanalytical data .

Future Directions

While specific future directions for “N-(4-bromophenyl)-N-methylcyclopropanecarboxamide” were not found, research into similar compounds continues. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial and anticancer drug resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-N-methylcyclopropanecarboxamide involves the reaction of 4-bromobenzenamine with cyclopropanecarbonyl chloride, followed by N-methylation of the resulting intermediate.", "Starting Materials": [ "4-bromobenzenamine", "cyclopropanecarbonyl chloride", "methylamine", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzenamine in diethyl ether and add cyclopropanecarbonyl chloride dropwise with stirring.", "Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate product N-(4-bromophenyl)cyclopropanecarboxamide.", "Step 5: Dissolve the intermediate product in methanol and add methylamine.", "Step 6: Heat the reaction mixture at reflux for several hours.", "Step 7: Cool the reaction mixture and filter the product.", "Step 8: Wash the product with water and dry to obtain the final product N-(4-bromophenyl)-N-methylcyclopropanecarboxamide." ] }

CAS RN

2325305-73-3

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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